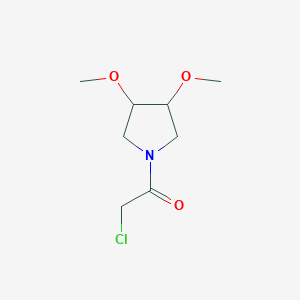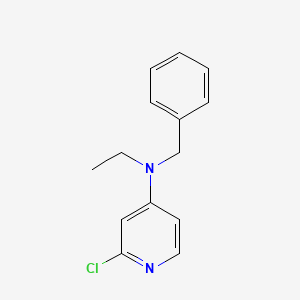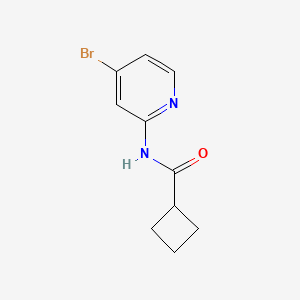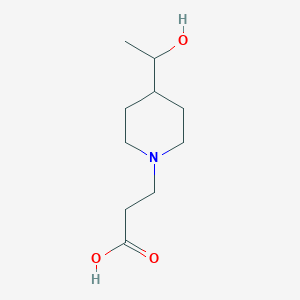
1-(3,4-ジメトキシピロリジン-1-イル)-2-クロロエタン-1-オン
説明
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
β-ラクタムの合成
1-(3,4-ジメトキシピロリジン-1-イル)-2-クロロエタン-1-オン: は、抗生物質の重要なクラスであるβ-ラクタムの合成に使用されます。これには、ペナム、セフェム、カルバペネムが含まれます。 この化合物は、細菌感染症の治療に重要なこれらの抗生物質の生成のための出発物質として役立ちます .
医薬品研究
医薬品研究において、この化学物質は、潜在的な治療効果を持つ化合物を開発するために使用されます。 これは、抗真菌剤、抗マラリア剤、抗ウイルス剤などの活性を示す可能性のある分子の合成に関与しています .
ケミカルバイオロジー
研究者は、ケミカルバイオロジーにおいて、この化合物を用いて、生物系と合成化学化合物の相互作用を研究しています。 これは、新しい薬物の生化学的経路と作用機序を理解するのに役立ちます .
材料科学
材料科学において、1-(3,4-ジメトキシピロリジン-1-イル)-2-クロロエタン-1-オンは、さまざまな産業用途で役立つ可能性のある、独自の特性を持つ新しい材料の開発のための前駆体となりえます .
有機合成
この化合物は、有機合成において貴重な試薬であり、より大きく、より複雑な分子にピロリジン部分導入するために使用されます。 これは、天然物の合成や有効医薬成分の合成に特に役立ちます .
分析化学
分析化学では、機器の校正や新しい分析方法の開発時に標準または参照化合物として使用でき、正確で信頼性の高い結果が得られます .
触媒
これは、触媒作用で応用が見られる可能性があり、化学反応の速度を高めるために使用できます。 これは、効率と選択性が重要な産業プロセスで特に重要です .
環境科学
最後に、環境科学では、研究者は、この化合物を汚染物質の分解や環境に優しい材料の合成に使用することの可能性を探求する可能性があります .
作用機序
The compound also contains a chloroacetyl group, which is a type of electrophilic group. This means it has a tendency to react with nucleophilic (electron-rich) sites in biological molecules, such as the sulfur atom in a cysteine residue of a protein . This can lead to the modification of the protein’s function.
生化学分析
Biochemical Properties
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cysteine-reactive proteins, which are crucial in chemoproteomic and ligandability studies
Cellular Effects
The effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various signaling proteins and transcription factors, thereby altering gene expression patterns and metabolic flux . These changes can lead to significant alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain cysteine proteases by forming covalent bonds with the active site cysteine residues . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one in laboratory settings are crucial for understanding its stability and long-term impact. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one vary with dosage. At lower doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential organ damage and disruption of normal physiological processes. These threshold effects are critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting its pharmacokinetics and potential therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is influenced by targeting signals and post-translational modifications It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects
特性
IUPAC Name |
2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-12-6-4-10(8(11)3-9)5-7(6)13-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCFBKFEIQLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)

![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)

![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)
![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)

![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)

